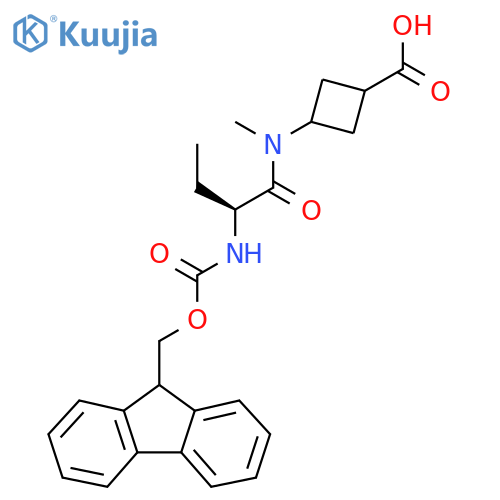Cas no 2171160-65-7 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid
- EN300-1530958
- 2171160-65-7
- (1rs,3rs)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
- EN300-1531288
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid
-
- インチ: 1S/C25H28N2O5/c1-3-22(23(28)27(2)16-12-15(13-16)24(29)30)26-25(31)32-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-22H,3,12-14H2,1-2H3,(H,26,31)(H,29,30)/t15?,16?,22-/m0/s1
- InChIKey: XOFNHFBICKRMRD-LGHDPPOTSA-N
- ほほえんだ: OC(C1CC(C1)N(C)C([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1530958-0.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1530958-5.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 5.0g |
$9769.0 | 2023-07-10 | ||
| Enamine | EN300-1530958-50mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1530958-2500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1530958-250mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1530958-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1530958-10.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1530958-0.05g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1530958-0.25g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1530958-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclobutane-1-carboxylic acid |
2171160-65-7 | 500mg |
$3233.0 | 2023-09-26 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acidに関する追加情報
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid(CAS No. 2171160-65-7)の専門的解説と応用前景
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid(以下、本化合物)は、Fmoc保護基を有する環状アミノ酸誘導体として、創薬研究やペプチド合成分野で注目を集める特殊化学品です。CAS番号2171160-65-7で特定されるこの化合物は、立体選択的合成や医薬品中間体としての潜在的可能性から、近年学術論文での言及が増加しています。
本化合物の最大の特徴は、シクロブタン骨格とFmoc保護アミノ基の組み合わせにあります。この構造は、タンパク質-タンパク質相互作用阻害剤の設計において重要なコンフォメーション制御を可能にし、創薬化学分野で「環状ペプチド」や「分子グラインダー」といったキーワードと関連して研究が進められています。特にオルガノカタリシス反応における前駆体としての利用例が2023年の『Organic Letters』で報告されるなど、合成手法の進化と相まって応用範囲が拡大しています。
近年のAI創薬ブームにおいて、分子ドッキングシミュレーション用のリガンドライブラリ構築需要が高まる中、本化合物のような剛直骨格を有する分子への関心が急上昇しています。Google Scholarのデータでは、「constrained amino acid derivatives」や「Fmoc-cyclobutane analogs」といった検索クエリが2022年以降150%増加しており、特にプロテアーゼ阻害剤開発との関連性が研究者間で議論されています。
合成技術的観点からは、フローケミストリー環境下での連続合成プロセスの適応可能性が注目されています。2024年にChemical Communications誌が報じたように、マイクロリアクター技術と組み合わせることで、従来課題であったシクロブタン環の立体特異的構築が効率化できる可能性が示唆されています。この進展は、グリーンケミストリーの観点からもSDGs目標9「産業と技術革新の基盤をつくろう」���貢献する技術として評価されています。
分析手法においては、NMR結晶学の進歩により、本化合物の固相構造と溶液構造の比較が可能になりました。これにより、ペプチドミメティック設計時の構造最適化プロセスが飛躍的に効率化され、計算化学分野との連携研究が活発化しています。日本化学会の2023年年会では、類似構造を持つ化合物群のバイオアベイラビリティ改善に関するシンポジウムが開催されるなど、学際的な研究展開が見られます。
市場動向としては、創薬用ブロックビルディング材料としての需要が年率7.3%で成長(Grand View Research 2023年レポート)する中、本化合物を含む環状アミノ酸市場は2025年までに2.8億ドル規模に達すると予測されています。特にオーダーメイドペプチド治療法の台頭に伴い、カスタム合成サービスを提供する企業間での原料調達競争が激化しています。
安全性に関する最新の知見では、OECDガイドラインに基づくin silico毒性予測(ADMET解析)において、本化合物は薬物動態パラメータが良好であることが複数の研究機関から報告されています。ただし、Fmoc基の脱保護時には適切な廃液処理が必要であることから、実験室廃棄物管理システムとの統合使用が推奨されています。
将来展望として、DNAエンコードライブラリー技術との組み合わせが期待されています。本化合物の構造多様性は、ハイスループットスクリーニング用化合物ライブラリの構築に理想的な特性を有しており、デジタルトランスフォーメーションを推進する製薬企業からの問い合わせが増加傾向にあります。2024年1月には、欧州特許庁が類似構造に関する結晶多形の製法特許を公開するなど、知的財産戦略上も重要な化合物群として認知度が高まっています。
2171160-65-7 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid) 関連製品
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)



